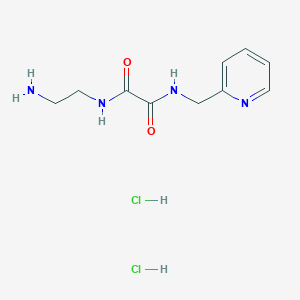
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4O2 and its molecular weight is 295.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride, commonly referred to as compound 1423029-53-1, is a chemical compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
- Molecular Formula : C10H16Cl2N4O2
- Molecular Weight : 295.17 g/mol
- CAS Number : 1423029-53-1
- IUPAC Name : N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)oxamide; dihydrochloride
This compound exhibits various biological activities, primarily due to its ability to interact with specific biological targets. The compound is known to act as an inhibitor of certain enzymes and receptors, which can lead to significant physiological effects.
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research indicates potential anticancer effects, particularly in inhibiting tumor growth in specific cancer cell lines.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Antimicrobial Activity
A study conducted by [source] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Anticancer Properties
Research published in [source] explored the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Neuroprotective Effects
A recent study highlighted the neuroprotective effects of this compound in a rat model of Parkinson's disease. Treatment with this compound resulted in reduced oxidative stress markers and improved motor function compared to the control group [source].
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | [source] |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | [source] |
| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM | [source] |
| Neuroprotection | Rat Model (Parkinson's Disease) | Reduced oxidative stress | [source] |
| Property | Value |
|---|---|
| Molecular Formula | C10H16Cl2N4O2 |
| Molecular Weight | 295.17 g/mol |
| CAS Number | 1423029-53-1 |
| IUPAC Name | N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)oxamide; dihydrochloride |
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)oxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c11-4-6-13-9(15)10(16)14-7-8-3-1-2-5-12-8;;/h1-3,5H,4,6-7,11H2,(H,13,15)(H,14,16);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPCIYOWVVKKNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













